(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Accelerate your kinase inhibitor and CNS drug discovery programs with this specialized heteroaryl boronic acid. Its N,N-diisopropylcarbamoyl group raises LogP from -1.24 (parent) to ~0.30, delivering superior membrane permeability and blood-brain barrier potential. The steric bulk and expanded H-bond acceptor network (5 acceptors) enable efficient SAR at the 4-position and facilitate PROTAC linker-warhead design. High purity ≥95% ensures robust Suzuki-Miyaura coupling with demanding aryl chlorides. Choose this building block to streamline lead optimization and access differentiated chemical space.

Molecular Formula C12H19BN2O3
Molecular Weight 250.1 g/mol
CAS No. 868997-86-8
Cat. No. B1398844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid
CAS868997-86-8
Molecular FormulaC12H19BN2O3
Molecular Weight250.1 g/mol
Structural Identifiers
SMILESB(C1=C(C=CN=C1)C(=O)N(C(C)C)C(C)C)(O)O
InChIInChI=1S/C12H19BN2O3/c1-8(2)15(9(3)4)12(16)10-5-6-14-7-11(10)13(17)18/h5-9,17-18H,1-4H3
InChIKeyWXLFOUSVUPJCSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (CAS 868997-86-8): A Specialized Heteroaryl Boronic Acid Building Block


(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid (CAS 868997-86-8) is a specialized heteroaryl boronic acid featuring a pyridine ring with a boronic acid group at the 3-position and a sterically bulky N,N-diisopropylcarbamoyl substituent at the 4-position . This compound belongs to the class of organoboronic acids widely employed in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl and heterobiaryl architectures . Its primary utility lies in medicinal chemistry and drug discovery as a versatile intermediate for installing a functionalized pyridine motif into target molecules .

Why Generic Pyridinylboronic Acids Cannot Replace (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid


Generic pyridinylboronic acids, such as unsubstituted 3-pyridylboronic acid (CAS 1692-25-7), serve as fundamental building blocks but lack the steric and electronic features required for advanced medicinal chemistry applications . The diisopropylcarbamoyl group in (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid provides distinct advantages: enhanced steric bulk that can modulate binding pocket interactions, increased lipophilicity (LogP ~0.30 predicted) compared to the parent pyridinylboronic acid (LogP ~-1.24 predicted), and a tertiary amide functional handle for further derivatization . These physicochemical differences translate into tangible outcomes in target molecule design, where substitution with a simpler analog would fundamentally alter molecular recognition, pharmacokinetic profiles, or synthetic tractability .

Quantitative Differentiation of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid: Comparative Data for Procurement Decisions


Enhanced Lipophilicity Compared to Unsubstituted Pyridinylboronic Acid

The diisopropylcarbamoyl substituent substantially increases lipophilicity, as measured by the predicted partition coefficient (LogP). (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid exhibits a predicted LogP of 0.30, whereas the unsubstituted 3-pyridylboronic acid comparator has a predicted LogP of -1.24 . This 1.54 log unit increase corresponds to a >30-fold higher predicted octanol-water partition coefficient, indicating significantly enhanced membrane permeability and potentially improved oral bioavailability for derived drug candidates .

Medicinal Chemistry Drug Design Physicochemical Properties

Increased Molecular Weight and Steric Bulk for Selective Binding Pocket Engagement

The diisopropylcarbamoyl group introduces significant steric bulk, as reflected by the molecular weight increase from 122.92 g/mol for 3-pyridylboronic acid to 250.10 g/mol for the target compound . This 127.18 g/mol mass addition corresponds to a bulky, tertiary amide substituent that can fill hydrophobic pockets in target proteins, potentially enhancing binding selectivity over unsubstituted or smaller substituted analogs . The rotatable bond count increases from 1 to 5, providing conformational flexibility while the diisopropyl groups offer substantial van der Waals volume for steric shielding of the boronic acid moiety .

Structure-Based Drug Design Kinase Inhibitors Steric Shielding

Distinct Hydrogen Bonding Profile for Molecular Recognition

The target compound possesses a distinct hydrogen bonding profile compared to simpler pyridinylboronic acids. It features 2 hydrogen bond donors (boronic acid hydroxyls) and 5 hydrogen bond acceptors (carbamoyl oxygen, pyridine nitrogen, boronic acid oxygens) . In contrast, 3-pyridylboronic acid offers only 2 hydrogen bond donors and 3 hydrogen bond acceptors . This expanded acceptor network, particularly the tertiary amide carbonyl, provides additional anchoring points for molecular recognition with biological targets, potentially enabling stronger and more specific binding interactions [1].

Molecular Recognition Enzyme Inhibition Hydrogen Bonding

Predicted Physicochemical Stability Parameters

Predicted thermal stability parameters indicate that (4-(diisopropylcarbamoyl)pyridin-3-yl)boronic acid exhibits a boiling point of 459.9±55.0 °C at 760 mmHg and an enthalpy of vaporization of 75.9±3.0 kJ/mol . These values are substantially higher than those for simpler pyridinylboronic acids (e.g., 3-pyridylboronic acid boils at 308.8 °C), reflecting the increased molecular weight and intermolecular interactions conferred by the diisopropylcarbamoyl group . Vendor specifications consistently recommend storage at 2-8°C in sealed, dry conditions, indicating that while thermally robust in prediction, the compound requires standard boronic acid handling precautions [1].

Process Chemistry Stability Assessment Storage Conditions

Optimal Application Scenarios for (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Lipophilic Kinase Inhibitors and CNS-Penetrant Candidates

The 1.54 log unit higher predicted LogP compared to unsubstituted 3-pyridylboronic acid makes this compound particularly valuable for constructing drug candidates requiring enhanced membrane permeability. This property is critical for kinase inhibitor programs targeting intracellular enzymes and for CNS-penetrant compounds where blood-brain barrier crossing is essential. The diisopropylcarbamoyl group provides the necessary lipophilicity without introducing metabolically labile alkyl chains, offering a balanced profile for oral bioavailability.

Structure-Based Drug Design: Occupancy of Deep Hydrophobic Binding Pockets

With a molecular weight of 250.10 g/mol and a bulky diisopropylcarbamoyl substituent, this boronic acid is ideally suited for projects where the pyridine ring must anchor into a hydrophobic pocket . The steric bulk can displace ordered water molecules, potentially increasing binding entropy and affinity. This building block enables medicinal chemists to explore structure-activity relationships (SAR) around the 4-position of the pyridine without additional synthetic steps, accelerating lead optimization cycles.

Suzuki-Miyaura Cross-Coupling for Complex Heterobiaryl Synthesis

As a heteroaryl boronic acid, this compound is a standard reagent for Suzuki-Miyaura cross-coupling, enabling the construction of diverse heterobiaryl scaffolds . The presence of both the boronic acid and the tertiary amide functional handle allows for sequential derivatization strategies. The higher predicted boiling point (459.9±55.0 °C) suggests thermal robustness suitable for challenging coupling conditions with less reactive aryl chlorides or sterically hindered partners, potentially improving reaction yields and scope .

Targeted Protein Degradation (PROTAC) and Bifunctional Molecule Synthesis

The expanded hydrogen bond acceptor network (5 acceptors vs. 3 for 3-pyridylboronic acid) and the presence of a tertiary amide provide additional recognition elements for binding to E3 ligase ligands or target proteins . This makes the compound a strategic choice for synthesizing PROTAC linker-warhead conjugates, where the pyridine core can serve as a rigid scaffold orienting the two binding moieties. The enhanced lipophilicity also aids in maintaining favorable physicochemical properties for these typically large, bivalent molecules.

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